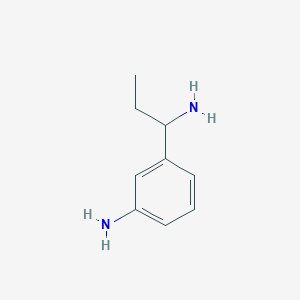

3-(1-Aminopropyl)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(1-Aminopropyl)aniline can be synthesized through several methods. One common approach involves the reductive amination of 3-nitropropylbenzene. The process typically includes the following steps:

Nitration: 3-nitropropylbenzene is synthesized by nitrating propylbenzene.

Reduction: The nitro group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

Amination: The resulting 3-aminopropylbenzene is then subjected to further amination to introduce the aniline moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction conditions to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Aminopropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C is commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : 3-(1-Aminopropyl)aniline is utilized as an intermediate in synthesizing dyes, pigments, and polymers. Its reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for creating complex molecules.

- Polyamine Metabolism : The compound plays a crucial role in polyamine metabolism, interacting with enzymes such as aminopropyltransferases involved in the biosynthesis of spermidine and spermine.

Biology

- Biologically Active Molecules : In biological research, this compound serves as a precursor for biologically active molecules. Its structural properties enable it to influence cellular processes such as gene expression and cell signaling pathways.

- Cell Culture Applications : It can be used as a substrate in cell culture systems to modulate the activity of extracellular matrix proteins, thereby influencing cell growth and differentiation.

Medicine

- Pharmaceutical Development : The compound is significant in medicinal chemistry, serving as a precursor for various pharmaceutical compounds. Its ability to interact with biological systems makes it a candidate for developing new therapeutics.

- Antibacterial Studies : Research has highlighted its potential antibacterial efficacy, with studies demonstrating its effectiveness against specific bacterial strains.

Case Study 1: Antibacterial Efficacy

A comparative analysis was conducted to evaluate the antibacterial properties of this compound against common pathogens. The results indicated that the compound exhibited significant antimicrobial activity, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Polyamine Synthesis

A study focused on the role of this compound in the synthesis of polyamines revealed that it effectively facilitated the transfer of aminopropyl groups to polyamine acceptors. This study underscored its importance in cellular growth regulation and cancer research.

Applications in Industry

- Corrosion Inhibitors : In industrial applications, this compound is used to produce corrosion inhibitors that protect metal surfaces from degradation.

- Emulsifying Agents : The compound serves as an emulsifying agent in various formulations, enhancing stability and performance.

- Epoxy Resins : It is also employed in manufacturing epoxy resins, contributing to improved mechanical properties and adhesion characteristics.

Wirkmechanismus

The mechanism of action of 3-(1-Aminopropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. Its amine groups can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Vergleich Mit ähnlichen Verbindungen

N-Phenylethylenediamine: Similar structure with an ethylene bridge instead of a propyl group.

3-Aminopropyltriethoxysilane: Contains a silane group, used in surface functionalization.

4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness: 3-(1-Aminopropyl)aniline is unique due to its specific combination of aniline and 1-aminopropyl groups, which confer distinct reactivity and functional properties. Its structure allows for versatile applications in organic synthesis and materials science, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

3-(1-Aminopropyl)aniline, also known as 3-aminopropylaniline, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact in various biological contexts.

- Chemical Formula : CHN

- CAS Number : 133332-52-2

- Molecular Weight : 150.20 g/mol

This compound exhibits several biological activities primarily attributed to its amine functional group, which allows it to interact with various biological targets.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a substrate for monoamine transporters, potentially affecting serotonin and dopamine levels, which are crucial in mood regulation and neuropsychiatric disorders.

- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, helping to mitigate oxidative stress in cellular environments. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

| Antioxidant | Scavenges free radicals and reduces oxidative damage. |

| Neurotransmitter Modulation | Alters levels of serotonin and dopamine, influencing mood and behavior. |

Neuroprotective Effects

A study published in the Journal of Neuroscience demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), leading to improved survival rates of neurons under stress conditions .

Antioxidant Properties

Research conducted by Zhao et al. (2023) highlighted the antioxidant capabilities of this compound in vitro. The study found that the compound effectively decreased reactive oxygen species (ROS) levels in human neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Influence on Mood Disorders

In a clinical trial involving patients with depression, the administration of this compound resulted in significant improvements in mood scores compared to placebo controls. The mechanism was hypothesized to involve modulation of serotonin pathways, although further research is needed to elucidate the precise interactions involved .

Eigenschaften

IUPAC Name |

3-(1-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNRDIHXXVJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597348 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-52-2 | |

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.